![molecular formula C6H12O3 B1204154 Butoxyacetic acid CAS No. 2516-93-0](/img/structure/B1204154.png)
Butoxyacetic acid
Overview
Description
Butoxyacetic acid, also known as 2-butoxyacetic acid, is an aliphatic organic compound with the molecular formula C6H12O3. It is a colorless to pale yellow liquid that is soluble in water and many organic solvents such as alcohols, ethers, and esters. This compound is primarily used as a biocide and has various applications in industrial and laboratory settings .
Biochemical Analysis
Biochemical Properties
Butoxyacetic acid plays a crucial role in biochemical reactions, particularly in the metabolism of glycol ethers. It is known to interact with several enzymes and proteins. For instance, this compound is a product of the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . These interactions are essential for the detoxification and elimination of glycol ethers from the body. Additionally, this compound can bind to hemoglobin, altering its function and leading to hemolysis in certain species .
Cellular Effects
This compound has been shown to affect various cell types and cellular processes. In erythrocytes, it causes changes in cell deformability, swelling, and hemolysis, particularly in rat red blood cells . Human red blood cells are relatively resistant to these effects, but high concentrations of this compound can still lead to a loss of deformability and increased osmotic fragility . These cellular effects are indicative of the compound’s impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular membranes and proteins. It is known to inhibit certain enzymes, such as alcohol dehydrogenase, which is involved in the metabolism of glycol ethers . This compound also affects gene expression by altering the transcriptional activity of genes involved in oxidative stress responses and cell cycle regulation . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under certain environmental factors . Long-term exposure to this compound in vitro has been shown to cause persistent changes in cellular function, including alterations in red blood cell deformability and increased osmotic fragility . These temporal effects highlight the importance of considering exposure duration in toxicity studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild hemolysis and changes in red blood cell deformability . At high doses, this compound can lead to severe hemolysis, organ damage, and even death . These dosage-dependent effects are critical for understanding the compound’s toxicity and establishing safe exposure limits.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of glycol ethers. It is produced through the enzymatic oxidation of 2-butoxyethanol by alcohol dehydrogenase and aldehyde dehydrogenase . The compound is further metabolized and excreted in the urine as this compound and its conjugates . These metabolic pathways are essential for the detoxification and elimination of glycol ethers from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cellular membranes and bind to proteins such as hemoglobin . The compound is also transported in the bloodstream and excreted in the urine . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and toxicity.
Subcellular Localization
This compound is primarily localized in the cytoplasm and can interact with cellular organelles such as the endoplasmic reticulum and mitochondria . These interactions can affect the compound’s activity and function, leading to changes in cellular metabolism and oxidative stress responses. The subcellular localization of this compound is an important factor in its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butoxyacetic acid can be synthesized through the reaction of butanol with chloroacetic acid in the presence of a base. The reaction proceeds as follows:
CH3CH2CH2CH2OH+ClCH2COOH→CH3CH2CH2CH2OCH2COOH+HCl
This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, this compound is often produced by the hydrolysis of butyl glycidyl ether or 2-butoxyethanol. These compounds are metabolized to this compound through enzymatic processes in biological systems .
Chemical Reactions Analysis
Types of Reactions: Butoxyacetic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce this compound derivatives.
Reduction: It can be reduced to form butoxyethanol.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.
Major Products:
Oxidation: Produces this compound derivatives.
Reduction: Produces butoxyethanol.
Substitution: Produces substituted this compound derivatives.
Scientific Research Applications
Industrial Applications
Butoxyacetic acid is primarily used as a solvent in various industries due to its ability to dissolve a wide range of substances. Its applications include:
- Paints and Coatings : It is utilized in the formulation of paints, coatings, and varnishes. Its solvent properties enhance the flow and leveling of these products, improving their overall finish.
- Cleaning Products : As a component in cleaning agents, this compound aids in the removal of oils and greases due to its surfactant properties.
- Textile Industry : It is employed in textile processing for dyeing and finishing processes, helping to improve the uptake of dyes on fabrics.
Toxicological Studies
This compound has been the subject of numerous toxicological studies aimed at understanding its effects on human health and the environment. Notable findings include:
- Hemolytic Effects : Research has shown that this compound can cause hemolysis in rat red blood cells but appears to have a much lower effect on human erythrocytes. In vitro studies indicated that high concentrations of this compound lead to increased rigidity and osmotic fragility in human red blood cells without causing significant hemolysis .
- Metabolic Pathways : Studies indicate that this compound is primarily formed through the metabolism of 2-butoxyethanol, which occurs mainly in the liver. The compound is excreted via urine, with peak levels observed 3-6 hours post-exposure .
Case Studies
Several case studies illustrate the implications of exposure to this compound:
- Case Report on Ingestion : A documented case involved an individual who ingested a cleaning product containing 22% 2-butoxyethanol, leading to severe central nervous system depression and metabolic acidosis. The treatment included hemodialysis, which proved effective in managing acute intoxication .
- Occupational Exposure Studies : Investigations into occupational exposure have revealed that workers exposed to this compound may experience varying degrees of health effects, including respiratory issues and hematological changes. However, controlled studies have shown no significant cardiovascular effects at low exposure levels .
Health Effects and Safety Assessments
The health effects associated with this compound have prompted safety assessments by various organizations:
- Toxicological Profiles : The Agency for Toxic Substances and Disease Registry (ATSDR) has published profiles detailing the toxicological effects of this compound, emphasizing its potential to cause hematological changes in animals while indicating lower risks for humans .
- Regulatory Guidelines : Regulatory bodies have established guidelines for permissible exposure limits in occupational settings to mitigate health risks associated with this compound exposure.
Summary Table of Applications
Application Area | Description | Key Findings/Notes |
---|---|---|
Industrial Solvent | Used in paints, coatings, and cleaning products | Enhances flow and leveling properties |
Textile Processing | Aids in dyeing and finishing | Improves dye uptake on fabrics |
Toxicological Research | Studies on hemolytic effects | Lower hemolytic effect observed in humans |
Case Reports | Documented cases of acute poisoning | Effective treatment includes hemodialysis |
Safety Assessments | Guidelines for occupational exposure | Emphasis on monitoring hematological changes |
Mechanism of Action
Butoxyacetic acid exerts its effects primarily through its role as a metabolite of butyl glycidyl ether and 2-butoxyethanol. It is responsible for the hemolysis of red blood cells, which occurs through the disruption of cell membranes. The precise molecular targets and pathways involved in this process are still under investigation, but it is known that this compound can cause oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Butyl glycidyl ether: Metabolized to butoxyacetic acid.
2-Butoxyethanol: Also metabolized to this compound.
Ethylene glycol monobutyl ether: Shares similar properties and applications
Uniqueness: this compound is unique in its specific role as a metabolite responsible for hemolysis. Its ability to disrupt cell membranes and cause oxidative stress distinguishes it from other similar compounds .
Biological Activity
Butoxyacetic acid (BAA), a metabolite of 2-butoxyethanol (2-BE), is a compound of significant interest due to its biological activity, particularly regarding its effects on erythrocytes and potential toxicity. This article provides a comprehensive overview of the biological activity of BAA, supported by research findings, case studies, and data tables.
This compound is an organic compound classified as a carboxylic acid. It is primarily formed in the body through the metabolism of 2-butoxyethanol, which is widely used as a solvent in industrial applications. The metabolic conversion results in BAA being the active agent responsible for various biological effects, particularly hemolytic activity.
In Vitro Studies
Research has shown that BAA exhibits significant hemolytic properties in vitro, particularly in rat erythrocytes. A study demonstrated that exposure to high concentrations of BAA (up to 10 mM) led to alterations in red blood cell (RBC) deformability and increased mean cellular volume without causing hemolysis in human RBCs at these concentrations . In contrast, rat RBCs showed significant changes at much lower concentrations (0.1 mM), indicating a species-specific response to BAA exposure.
Table 1: Comparative Effects of BAA on Human and Rat Erythrocytes
Concentration (mM) | Human RBC Effects | Rat RBC Effects |
---|---|---|
0.1 | No significant change | Increased deformability |
1 | Slight increase in MCV | Increased spherocytosis |
10 | Loss of deformability | Significant hemolysis |
Pharmacokinetics
The pharmacokinetic profile of BAA indicates that rats metabolize and eliminate this compound more rapidly than humans. A study using physiologically based pharmacokinetic modeling suggested that while rats may reach higher peak blood concentrations of BAA, human blood demonstrates lower susceptibility to its hemolytic effects . This suggests that humans may experience less risk from exposure to BAA compared to animal models.
Developmental Toxicity
Research has also indicated potential developmental toxicity associated with BAA. In animal studies, exposure to certain glycol ethers, including those metabolized to BAA, has been linked with adverse fetal outcomes such as skeletal variations and cardiovascular defects . These findings underscore the importance of understanding the implications of BAA exposure during pregnancy.
Table 2: Developmental Effects Observed in Animal Studies
Study Reference | Species | Observed Effects |
---|---|---|
Hardin et al. (1982) | Mice | Skeletal variations, testicular hypoplasia |
Hardin et al. (1981) | Rats | Reduced fetal weight, congenital malformations |
Kirkland & Ellis | Rabbits | Major malformations in cardiovascular system |
Case Studies and Occupational Exposure
Occupational exposure to BAA has been documented in various industries, particularly where 2-BE is utilized. A review of workplace safety reports indicated that while acute hemolytic anemia was observed in some cases, the overall incidence remained low due to regulatory measures and safety protocols .
Properties
IUPAC Name |
2-butoxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-2-3-4-9-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQOASGWDCBKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56637-93-5 (hydrochloride salt) | |
Record name | n-Butoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0050392 | |
Record name | 2-Butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-93-0 | |
Record name | Butoxyacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2516-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002516930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2516-93-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10980 | |
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Record name | 2-Butoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0050392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-butoxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | Butoxyacetic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041844 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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